

A Comparative Analysis of Astatine-211 Clinical Trials in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radionuclide therapy is rapidly evolving, with alpha-emitters like **Astatine-211** (²¹¹At) garnering significant interest for their high linear energy transfer and short-range cytotoxic effects. This guide provides a comparative analysis of ongoing and recently completed clinical trials involving ²¹¹At-based radiopharmaceuticals, offering a comprehensive overview of their performance against alternative treatments. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the current state of clinical research in this promising field.

Key Astatine-211 Clinical Trials: An Overview

Several pioneering clinical trials are underway to evaluate the safety and efficacy of **Astatine- 211** in various oncology indications. This guide focuses on three prominent studies:

- Fred Hutchinson Cancer Center (Seattle, USA): Investigating ²¹¹At-BC8-B10, an anti-CD45 monoclonal antibody conjugate, for hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) in the context of hematopoietic cell transplantation (HCT).
- Osaka University (Osaka, Japan): A first-in-human study of [211At]NaAt (sodium astatide) for patients with radioiodine-refractory differentiated thyroid cancer.

• Fukushima Medical University (Fukushima, Japan): A Phase I/II trial of ²¹¹At-MABG (meta-astatobenzylguanidine) for malignant pheochromocytoma and paraganglioma.

Comparative Data Analysis

The following tables summarize the available quantitative data from these **Astatine-211** clinical trials and compare them with established alternative therapies.

Hematological Malignancies: ²¹¹At-BC8-B10 vs. Standard HCT

Table 1: Comparison of ²¹¹At-BC8-B10 in High-Risk AML/MDS with Standard HCT Outcomes

Parameter	²¹¹ At-BC8-B10 + HCT (NCT03128034 - Preliminary)[1]	Standard Allogeneic HCT (High-Risk AML/MDS, Older Adults)
Patient Population	Older or medically infirm adults with refractory/relapsed leukemia or high-risk MDS	Older adults with AML or high- risk MDS
Treatment Regimen	Dose-escalation of ²¹¹ At-BC8-B10 followed by fludarabine and total body irradiation (2-3 Gy) and HCT	Varies, typically includes chemotherapy and/or radiation
Maximum Tolerated Dose (MTD)	DLT observed at 20.35 MBq/kg (bilirubin elevation)	Not Applicable
1-Year Overall Survival (OS)	43%[1]	Approximately 38% in patients >60 years[2]
1-Year Recurrence-Free Survival (RFS)	35%[1]	Approximately 35% in patients >60 years[2]
Adverse Events	Primary endpoint toxicity: Grade III/IV Bearman regimen- related toxicity[1]	Common toxicities include graft-versus-host disease, infections, and organ toxicity.

Radioiodine-Refractory Differentiated Thyroid Cancer: [211At]NaAt vs. Systemic Therapies

Table 2: Comparison of [211At]NaAt with Systemic Therapies in Radioiodine-Refractory DTC

Parameter	[²¹¹At]NaAt (Osaka University Trial)[3]	Lenvatinib (SELECT Trial)[4]	Sorafenib (DECISION Trial)[4]
Patient Population	Metastatic radioiodine-refractory DTC	Progressive, radioiodine-refractory DTC	Progressive, radioiodine-refractory DTC
Treatment Regimen	Single intravenous dose of [²¹¹ At]NaAt (1.25, 2.5, or 3.5 MBq/kg)	Oral lenvatinib (24 mg daily)	Oral sorafenib (400 mg twice daily)
Objective Response Rate (ORR)	2.5 MBq/kg: 33% PR3.5 MBq/kg: 20% CR, 20% PR[3]	64.8%[4]	12.3%
Median Progression- Free Survival (PFS)	Not yet reported	18.3 months[4]	10.8 months[4]
Key Adverse Events (Grade ≥3)	3.5 MBq/kg: Lymphopenia, leukopenia[3]	Hypertension, diarrhea, fatigue, decreased appetite	Hand-foot skin reaction, diarrhea, fatigue

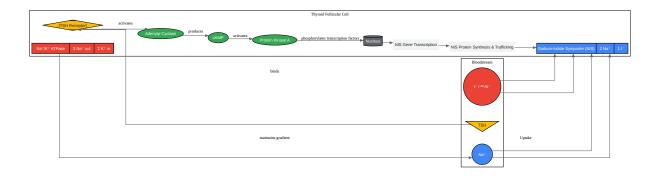
Malignant Pheochromocytoma/Paraganglioma: ²¹¹At-MABG vs. ¹³¹I-MIBG

Table 3: Comparison of Planned ²¹¹At-MABG Trial with ¹³¹I-MIBG Therapy

Parameter	²¹¹ At-MABG (Fukushima Trial Protocol)[5]	High-Specific-Activity ¹³¹ l- MIBG (Phase II Trial)[6][7] [8]
Patient Population	Locally unresectable or metastatic PPGL refractory to standard therapy	Metastatic or unresectable pheochromocytoma and paraganglioma
Treatment Regimen	Dose escalation of a single bolus of ²¹¹ At-MABG (0.65, 1.3, 2.6 MBq/kg)	At least one therapeutic dose (~18.5 GBq) of HSA ¹³¹ I-MIBG
Primary Endpoint	Dose-limiting toxicity to determine MTD and recommended dose[5]	Proportion of patients with ≥50% reduction in baseline antihypertensive medication use for ≥6 months[7]
Efficacy (Objective Response)	Secondary endpoint: Objective Response Rate[5]	92% had partial response or stable disease within 12 months[6][7]
Median Overall Survival (OS)	Secondary endpoint: Progression-Free Survival, Overall Survival[5]	36.7 months[6][7]
Key Adverse Events	To be determined	Nausea, myelosuppression, fatigue[6][7]

Experimental Protocols Production and Administration of Astatine-211 Radiopharmaceuticals

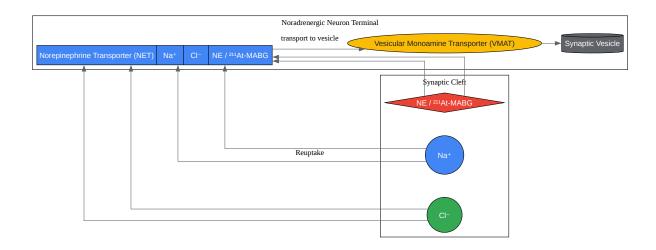
• 211At-BC8-B10: The production of 211At-BC8-B10 for clinical use follows a multi-step cGMP process. This involves the synthesis of the B10-NCS labeling reagent, production and conjugation of the anti-CD45 monoclonal antibody BC8 to form BC8-B10, cyclotron production of [211At]NaAt via alpha irradiation of bismuth targets, and subsequent radiolabeling of BC8-B10. The final product undergoes rigorous quality control, including


tests for purity, identity, sterility, and pyrogen levels.[9][10][11] The infusion of ²¹¹At-BC8-B10 is administered intravenously over 6-8 hours.[1]

- [211At]NaAt: For the Osaka University trial, [211At]NaAt solution for intravenous administration is manufactured under GMP guidelines. The process involves the separation and purification of 211At via dry distillation from irradiated bismuth plates. The purified 211At is then collected in a solution containing ascorbic acid and sodium hydrogen carbonate to stabilize the astatide. The final solution is sterile filtered before administration. A single intravenous dose is administered to patients following recombinant human thyroid-stimulating hormone stimulation and an iodine-restricted diet.[3][12]
- ²¹¹At-MABG: The Fukushima Medical University trial utilizes a 3+3 dose-escalation design. Patients receive a single intravenous bolus of ²¹¹At-MABG. The primary endpoint is dose-limiting toxicity, observed for 6 weeks post-administration, to determine the maximum tolerated and recommended doses. Secondary endpoints include pharmacokinetics, dosimetry, and therapeutic efficacy.[5] Preclinical studies have informed the human dosimetry estimates.[13][14]

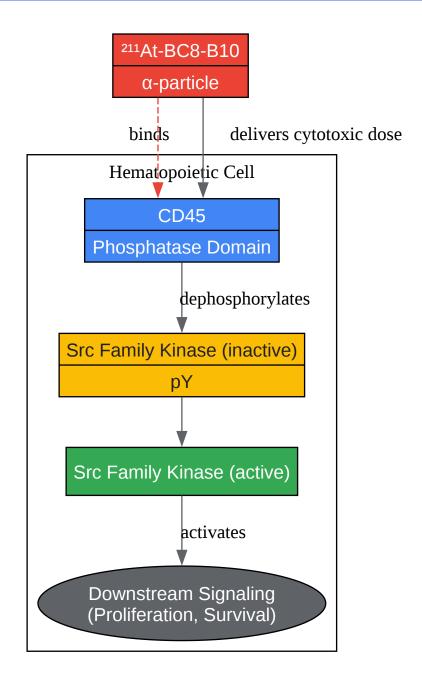
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological mechanisms and experimental processes, the following diagrams have been generated using Graphviz (DOT language).



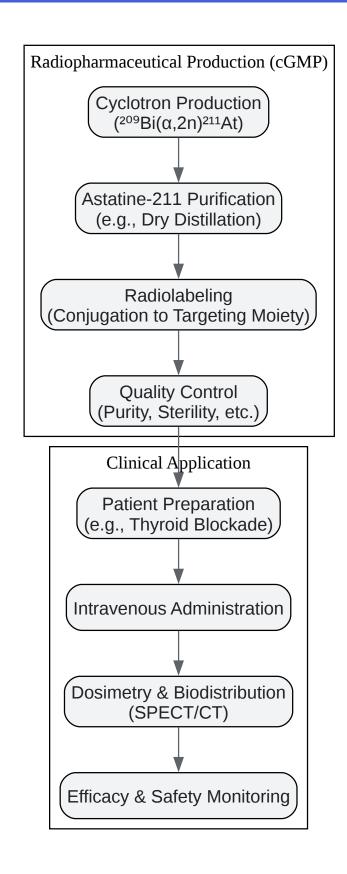
Click to download full resolution via product page

Caption: Mechanism of [211At]NaAt uptake via the Sodium-Iodide Symporter (NIS) in thyroid cells.



Click to download full resolution via product page

Caption: Uptake of ²¹¹At-MABG via the Norepinephrine Transporter (NET).



Click to download full resolution via product page

Caption: Targeting of the CD45 signaling pathway by ²¹¹At-BC8-B10.

Click to download full resolution via product page

Caption: General experimental workflow for **Astatine-211** clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Astatine-211 based radionuclide therapy: Current clinical trial landscape PMC [pmc.ncbi.nlm.nih.gov]
- 2. Outcomes of allogeneic stem cell transplantation in elderly patients with acute myeloid leukemia: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Study of [211At]NaAt as Targeted α-Therapy in Patients with Radioiodine-Refractory Thyroid Cancer (Alpha-T1 Trial) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Systemic treatments for radioiodine-refractory thyroid cancers [frontiersin.org]
- 5. d-nb.info [d-nb.info]
- 6. Efficacy and Safety of High-Specific-Activity 131I-MIBG Therapy in Patients with Advanced Pheochromocytoma or Paraganglioma PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Phase II Study of High-Dose [131I]Metaiodobenzylguanidine Therapy for Patients With Metastatic Pheochromocytoma and Paraganglioma PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGMP production of astatine-211-labeled anti-CD45 antibodies for use in allogeneic hematopoietic cell transplantation for treatment of advanced hematopoietic malignancies -PMC [pmc.ncbi.nlm.nih.gov]
- 10. cGMP production of astatine-211-labeled anti-CD45 antibodies for use in allogeneic hematopoietic cell transplantation for treatment of advanced hematopoietic malignancies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. At 211 MAb BC8-B10 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Human dosimetry of free 211At and meta-[211At]astatobenzylguanidine (211At-MABG) estimated using preclinical biodistribution from normal mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human dosimetry of free 211At and meta-[211At]astatobenzylguanidine (211At-MABG) estimated using preclinical biodistribution from normal mice PubMed

[pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Comparative Analysis of Astatine-211 Clinical Trials in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237555#cross-study-analysis-of-astatine-211clinical-trial-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com